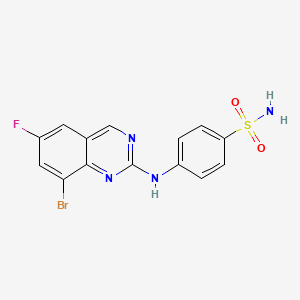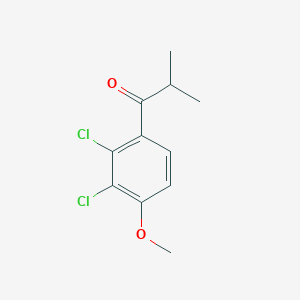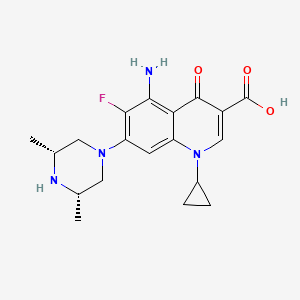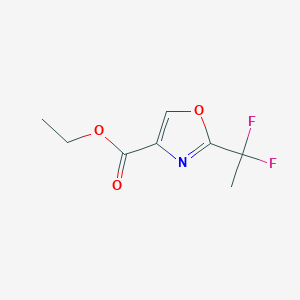
4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a quinazoline ring substituted with bromine and fluorine atoms, and an amino group linked to a benzenesulfonamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with suitable reagents.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the aminoquinazoline intermediate with benzenesulfonyl chloride under basic conditions to form the desired benzenesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or amino derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Antimicrobial Research: The compound shows promise as an antimicrobial agent, particularly against bacteria that express carbonic anhydrase enzymes.
Biological Studies: It is used in studies to understand the role of carbonic anhydrase in various biological processes and diseases.
Chemical Biology: The compound serves as a tool to study enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to disruption of cellular homeostasis, resulting in reduced tumor growth and induction of apoptosis . The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide.
類似化合物との比較
Similar Compounds
6-Bromo-8-fluoroquinazolin-2(1H)-one: A related quinazoline derivative with similar halogenation but lacking the benzenesulfonamide moiety.
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Another benzenesulfonamide derivative with a different heterocyclic scaffold.
Uniqueness
4-(8-Bromo-6-fluoro-quinazolin-2-ylamino)benzensulfonamide is unique due to its specific substitution pattern and its dual role as both a quinazoline and a benzenesulfonamide derivative. This combination imparts distinct biological activities, particularly its selective inhibition of CA IX, making it a valuable compound in anticancer research.
特性
CAS番号 |
953039-64-0 |
|---|---|
分子式 |
C14H10BrFN4O2S |
分子量 |
397.22 g/mol |
IUPAC名 |
4-[(8-bromo-6-fluoroquinazolin-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C14H10BrFN4O2S/c15-12-6-9(16)5-8-7-18-14(20-13(8)12)19-10-1-3-11(4-2-10)23(17,21)22/h1-7H,(H2,17,21,22)(H,18,19,20) |
InChIキー |
ZPECSSBJPQVEGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC=C3C=C(C=C(C3=N2)Br)F)S(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Phenyl-4-(3-pyridyl)-1,3-thiazol-2-yl]amine](/img/structure/B8316475.png)
![{[1-(4-Fluorophenoxy)but-3-yn-2-yl]oxy}(trimethyl)silane](/img/structure/B8316489.png)






![Ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8316527.png)


